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Compound of Interest

Compound Name:
2,2-Dihydroxy-1-phenylethan-1-

one

Cat. No.: B7779009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal hydrate. This compound

serves as a valuable building block in organic synthesis and is of interest to researchers in

medicinal chemistry and drug development. This document presents available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed

experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2,2-
dihydroxy-1-phenylethan-1-one.

Table 1: ¹H NMR Spectroscopic Data
Experimental ¹H NMR data for 2,2-dihydroxy-1-phenylethan-1-one is not readily available in

the public domain. Predicted data is provided below.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9 - 7.5 Multiplet 5H
Aromatic protons

(C₆H₅)

~5.5 Singlet 1H
Methine proton (-

CH(OH)₂)

~4.5 Broad Singlet 2H
Hydroxyl protons (-

CH(OH)₂)

Note: Predicted values can vary depending on the software and parameters used. The

chemical shift of the hydroxyl protons is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Experimental ¹³C NMR data for 2,2-dihydroxy-1-phenylethan-1-one is not readily available in

the public domain.

Chemical Shift (δ) ppm Assignment

~195 Carbonyl carbon (C=O)

~135 Quaternary aromatic carbon (C-C=O)

~134 Para-aromatic carbon

~129 Ortho/Meta-aromatic carbons

~95 Dihydroxylated carbon (-CH(OH)₂)

Note: Predicted values are for reference only and should be confirmed by experimental data.

Table 3: IR Spectroscopic Data
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Frequency (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (hydroxyl groups)

~3060 Medium C-H stretch (aromatic)

~1680 Strong C=O stretch (ketone)

~1600, 1450 Medium-Weak C=C stretch (aromatic ring)

~1100 Strong C-O stretch (hydroxyl groups)

Data sourced from publicly available spectra.

Table 4: Mass Spectrometry Data
The mass spectrum of the anhydrous form, phenylglyoxal, is presented below as a reference.

The hydrate is expected to lose water readily in the mass spectrometer.

m/z Relative Intensity (%) Proposed Fragment

134 40 [M]⁺ (C₈H₆O₂)

105 100 [C₆H₅CO]⁺ (Benzoyl cation)

77 80 [C₆H₅]⁺ (Phenyl cation)

51 35 [C₄H₃]⁺

Data sourced from the NIST Chemistry WebBook for phenylglyoxal.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for a solid organic compound like 2,2-dihydroxy-1-phenylethan-1-
one and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b7779009?utm_src=pdf-body
https://www.benchchem.com/product/b7779009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7779009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weigh approximately 5-10 mg of 2,2-dihydroxy-1-phenylethan-1-one.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Cap the NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample in the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Data Acquisition:

¹H NMR:

Acquire a standard one-pulse proton spectrum.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
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Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds).

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 2,2-dihydroxy-1-phenylethan-1-one powder directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Data Acquisition:

Acquire a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b7779009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7779009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral

range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups in the molecule (e.g., O-H, C=O, C-H aromatic, C=C aromatic).

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for a solid sample.

Heat the probe to vaporize the sample into the ion source.

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis:

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

A mass spectrum is generated, plotting the relative abundance of ions as a function of

their m/z ratio.

Data Analysis:
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Identify the molecular ion peak (M⁺), if present. For 2,2-dihydroxy-1-phenylethan-1-one,

this would likely be the peak for the dehydrated molecule, phenylglyoxal (m/z 134).

Analyze the fragmentation pattern to identify characteristic fragment ions. Key fragments

for this molecule would include the benzoyl cation ([C₆H₅CO]⁺, m/z 105) and the phenyl

cation ([C₆H₅]⁺, m/z 77).

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b7779009#spectroscopic-data-nmr-ir-mass-of-2-2-
dihydroxy-1-phenylethan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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